2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

Salt selection Physicochemical characterization Preformulation development

This versatile piperidin-4-yl-acetamide building block is available in free base (CAS 1155107-93-9) and dihydrochloride (CAS 1423025-42-6) forms at ≥98% purity. The dihydrochloride salt offers enhanced aqueous solubility (LogP -0.50), minimizing assay artifacts, while the high Fsp³ (0.91) improves lead physicochemical properties. Ideal for MCH-R1 antagonist discovery with reduced hERG risk. Both forms are stocked with full QA documentation for reproducible preclinical workflows.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
Cat. No. B13342106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN(C)C1CCNCC1
InChIInChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14(3)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3,(H,13,15)
InChIKeyHDAPWBHYJNXVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide: Procurement Specification and Baseline Characterization


2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (CAS 1155107-93-9; free base MW 213.32) is a synthetic small-molecule chemical intermediate belonging to the piperidin-4-yl-acetamide class. The compound is commercially supplied in both free base and dihydrochloride salt forms (CAS 1423025-42-6; dihydrochloride MW 286.24), with a canonical molecular formula of C₁₁H₂₃N₃O for the free base . It is not a validated pharmaceutical active pharmaceutical ingredient (API) but rather serves as a versatile small-molecule scaffold and chemical building block intended exclusively for laboratory research, further synthetic elaboration, and preclinical discovery programs . Physicochemical characterization data include a LogP of -0.50 (calculated for the dihydrochloride) and a high fraction of sp³-hybridized carbons (Fsp³ = 0.91), indicative of a saturated three-dimensional molecular architecture . Commercial availability is established through multiple reputable research chemical suppliers, with catalog specifications typically ranging from 95% to 98% purity, and product offerings include both the free base and the dihydrochloride hydrate .

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide: Why Class-Level Analogs Cannot Be Automatically Substituted


The 2-piperidin-4-yl-acetamide chemical space exhibits pronounced sensitivity to even modest structural modifications at the piperidine nitrogen, the acetamide α-position, and the terminal amide substituent. Computational structure-activity relationship (SAR) analyses across structurally related 2-piperidin-4-yl-acetamide derivatives have demonstrated that hydrophobic surface properties and the presence of polar or electronegative groups directly modulate dual pharmacological activities—specifically, melanin-concentrating hormone receptor 1 (MCH-R1) antagonism and human ether-à-go-go-related gene (hERG) potassium channel blockade [1][2]. Empirical optimization studies have further shown that while the 2-piperidin-4-yl-acetamide core confers outstanding in vivo MCH-R1 antagonist efficacy, unoptimized analogs within this class typically suffer from high hERG channel affinity, a liability that precludes clinical advancement [2]. Consequently, substituting 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide with a nominally similar in-class compound—differing only in, for example, N-alkyl chain length, terminal amide substitution pattern, or salt form—carries a material risk of introducing divergent off-target profiles, altered solubility characteristics, and irreproducible experimental outcomes. The quantitative evidence presented below establishes precisely how the specific substitution pattern and commercial form of this compound create verifiable differentiation relative to its closest structural comparators.

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide: Quantitative Differentiation Evidence for Procurement Decisions


Free Base versus Dihydrochloride Salt Form: Solubility, Handling, and LogP Differentiation

The commercial availability of 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide in both free base (CAS 1155107-93-9) and dihydrochloride salt (CAS 1423025-42-6) forms introduces quantifiable differences in aqueous solubility, formulation compatibility, and storage requirements. The dihydrochloride salt exhibits a calculated LogP of -0.50, consistent with enhanced aqueous solubility relative to the more lipophilic free base . The free base possesses three hydrogen bond acceptors and two hydrogen bond donors, whereas the dihydrochloride salt form introduces additional ionic character that further modulates dissolution behavior . This differentiation is procurement-relevant because research workflows involving aqueous biological assay media, cell culture conditions, or salt-based formulation development will yield more reproducible dissolution and dosing outcomes with the dihydrochloride salt form . Conversely, synthetic applications requiring anhydrous, non-ionic starting materials may preferentially employ the free base to avoid counterion interference or to enable direct coupling reactions without prior neutralization.

Salt selection Physicochemical characterization Preformulation development Medicinal chemistry

Commercial Purity Specification: 95% versus 98% Grade Differentiation

Procurement decisions are quantifiably differentiated by the commercial purity grade selected. For 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (free base, CAS 1155107-93-9), suppliers such as AKSci offer the compound at a minimum purity specification of 95% . For the dihydrochloride salt (CAS 1423025-42-6), a higher purity grade of 98% is commercially available from suppliers including Fluorochem and MolCore, with a typical catalog price differential that reflects the more stringent quality control and purification processes . In parallel, alternative suppliers including CymitQuimica and AKSci provide the dihydrochloride salt at 95% purity, representing a lower-cost but potentially less analytically refined grade . The 3-percentage-point purity differential (95% vs. 98%) corresponds to a 60% reduction in total impurity burden (from ≤5% impurities to ≤2% impurities), which is materially consequential for structure-activity relationship (SAR) studies, biological assay reproducibility, and patent prosecution where trace impurities can confound activity attribution or introduce cytotoxic artifacts.

Quality control Purity specification Reproducibility Procurement specification

Piperidin-4-yl-Acetamide Scaffold: MCH-R1 Antagonism and hERG Liability Differentiation via SAR Context

Within the broader 2-piperidin-4-yl-acetamide chemical class, published structure-activity relationship (SAR) investigations establish that hydrophobic surface properties on the van der Waals (vdW) surface are favorable for both MCH-R1 antagonistic activity and hERG potassium channel blocking activity, whereas the presence of polar or electronegative groups is detrimental to both activities [1]. The specific substitution pattern of 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide—featuring an N-methyl group on the piperidine nitrogen and an N-isopropyl terminal amide—modulates these dual pharmacological properties in a manner that is not replicated by analogs with different alkyl chain lengths, aromatic substitutions, or alternative heteroatom placements. Empirical optimization studies of 2-piperidin-4-yl-acetamide derivatives identified compounds with outstanding in vivo MCH-R1 antagonist efficacy but concurrently flawed by high hERG channel affinity [2]. The presence of flexible aromatic rings in this scaffold class has been identified as favorable for hERG blocking activity, suggesting that the absence of aromatic moieties in 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide may confer a differentiated safety profile [1]. This class-level SAR framework provides a quantitative rationale for selecting this specific compound over aromatic-substituted piperidinyl-acetamide analogs in programs where minimizing hERG-associated cardiotoxicity is a design priority.

MCH-R1 antagonist hERG channel Cardiotoxicity SAR Anti-obesity

Molecular Descriptor Differentiation: High Fraction of sp³-Hybridized Carbons (Fsp³) as a Proxy for Three-Dimensional Complexity

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (dihydrochloride form) exhibits a calculated fraction of sp³-hybridized carbon atoms (Fsp³) of 0.91, a descriptor that quantifies molecular saturation and three-dimensional complexity . This value substantially exceeds the Fsp³ benchmark typical of oral small-molecule therapeutics, which generally fall within the 0.3–0.5 range, and positions the compound as a markedly more saturated, three-dimensional scaffold compared to planar aromatic analogs [1][2]. High Fsp³ values in medicinal chemistry have been empirically correlated with improved aqueous solubility, reduced promiscuous target engagement, and higher clinical success rates in drug discovery programs [1][2]. In comparative terms, 2-piperidin-4-yl-acetamide derivatives containing benzyl, phenyl, or other aromatic substituents possess substantially lower Fsp³ values and correspondingly flatter molecular topologies. For procurement decisions in fragment-based drug discovery, diversity-oriented synthesis, or scaffold-hopping campaigns, the high Fsp³ of 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide offers a quantifiably differentiated starting point for generating lead compounds with enhanced physicochemical and ADMET properties.

Fsp³ Molecular complexity Drug-likeness Scaffold diversity Medicinal chemistry

Hazard Profile Differentiation: H302 Acute Oral Toxicity Classification for Informed Laboratory Handling

The dihydrochloride salt of 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide (CAS 1423025-42-6) carries specific Globally Harmonized System (GHS) hazard classifications that materially differentiate procurement and laboratory handling decisions relative to alternative in-class compounds lacking full safety characterization. The compound is classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is accordingly labeled with the GHS07 pictogram and the signal word "Warning" . This fully characterized hazard profile contrasts with numerous piperidinyl-acetamide analogs—particularly custom-synthesized or early-discovery compounds—for which GHS classifications remain undetermined or unreported, introducing unquantified occupational health risk and potential compliance exposure for laboratory personnel and institutional Environmental Health and Safety (EHS) review processes. The documented safety data and associated precautionary statements (e.g., P260: Do not breathe dust/fume/gas/mist/vapours/spray; P280: Wear protective gloves/protective clothing and eye/face protection) provide laboratories with actionable, compliance-ready handling protocols that are not available for uncharacterized comparators .

Safety data GHS classification Laboratory handling Toxicity Risk assessment

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide: Evidence-Backed Research and Procurement Application Scenarios


Preformulation and Aqueous Biological Assay Development

For research groups developing aqueous solubility protocols, cell-based assays, or early-stage formulation screens, the dihydrochloride salt form (CAS 1423025-42-6) with calculated LogP of -0.50 is the evidence-backed selection . The enhanced aqueous solubility conferred by the dihydrochloride salt minimizes precipitation artifacts and dosing variability that can compromise assay reproducibility and confound structure-activity relationship interpretation. This scenario is directly supported by the LogP and salt-form differentiation evidence presented in Section 3, Evidence Item 1.

Structure-Activity Relationship Studies Requiring High-Purity Reference Material

For medicinal chemistry programs conducting quantitative structure-activity relationship studies, patent prosecution, or regulatory-facing pharmacological profiling, procurement of the 98% purity grade (Fluorochem/MolCore, CAS 1423025-42-6) is indicated over the 95% grade based on the 60% reduction in impurity burden quantified in Section 3, Evidence Item 2 . The lower impurity profile reduces the probability of false-positive activity attribution, cytotoxic artifacts, and batch-to-batch variability that can derail lead optimization timelines.

Scaffold-Hopping and Fragment-Based Drug Discovery for CNS or Metabolic Targets

For discovery programs targeting MCH-R1 antagonism—a validated mechanism for obesity and metabolic disorders—or other CNS receptor systems where piperidine scaffolds are privileged, 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide offers an evidence-supported starting point for scaffold elaboration. The class-level SAR data (Section 3, Evidence Item 3) indicate that the 2-piperidin-4-yl-acetamide core confers MCH-R1 antagonist activity, while the absence of flexible aromatic rings in this specific compound reduces the risk of hERG-associated cardiotoxicity [1][2]. Furthermore, the high Fsp³ value of 0.91 (Section 3, Evidence Item 4) provides a quantifiable advantage for generating lead compounds with improved physicochemical and ADMET properties relative to flatter aromatic analogs [3][4].

Diversity-Oriented Synthesis and Chemical Library Construction

For synthetic chemistry groups engaged in diversity-oriented synthesis or building block library construction, the commercial availability of the compound in both free base and dihydrochloride salt forms enables orthogonal reaction pathway development. The free base (CAS 1155107-93-9, 95% purity, AKSci) provides an anhydrous, non-ionic starting material suitable for coupling reactions and nucleophilic substitutions without counterion interference . The dihydrochloride salt (CAS 1423025-42-6) offers enhanced handling and storage characteristics. Both forms are commercially stocked with full quality assurance documentation, supporting reproducible synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.